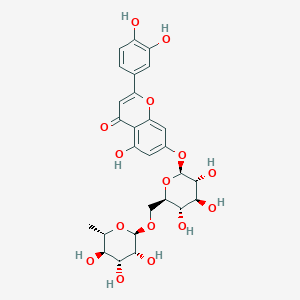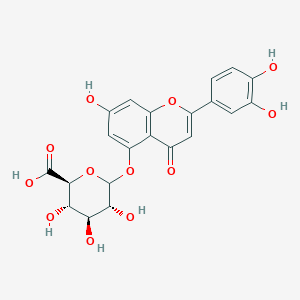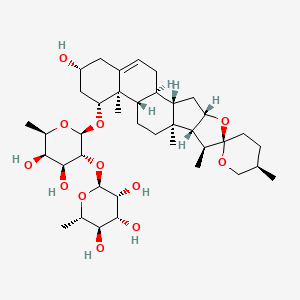
Ophiopogonin B
Overview
Description
Ophiopogonin B is a prospective inhibitor of PI3K/Akt . It is a saponin compound isolated from Radix Ophiopogon japonicus .
Synthesis Analysis
Ophiopogonin B has been reported to induce apoptosis, mitotic catastrophe, and autophagy in NSCLC cells . It also induces cell cycle arrest in the S and G2/M phases by inhibiting the expression of Myt1 and phosphorylation of Histone H3 (Ser10), which results in mitotic catastrophe in the cells .Molecular Structure Analysis
The molecular formula of Ophiopogonin B is C39H62O12 . It has an average mass of 722.902 Da and a monoisotopic mass of 722.424133 Da .Chemical Reactions Analysis
Ophiopogonin B is a saponin, and saponins have been found to be extracted and separated using ionic liquids and high-performance countercurrent chromatography . Liquid chromatography can be used in combination with different detectors to achieve qualitative or quantitative analysis and quality control of saponin compounds in medicinal materials and their preparations .Physical And Chemical Properties Analysis
Ophiopogonin B is a white crystalline powder . It has a density of 1.34±0.1 g/cm3, a melting point of 269-271°C, and a boiling point of 835.7±65.0 °C . It is soluble in methanol, ethanol, DMSO, and other organic solvents .Scientific Research Applications
Cancer Treatment
Ophiopogonin B has shown promise in the treatment of various cancers. It induces apoptosis in nasopharyngeal carcinoma cells through the reactive oxygen species (ROS)-dependent Hippo pathway . Additionally, it inhibits migration and invasion in non-small cell lung cancer cells by enhancing the interaction between Axin and β-catenin, which may suppress tumor progression . In hepatocellular carcinoma, Ophiopogonin B targets PTP1B to regulate the PI3K/AKT and AMPK signaling pathways, inhibiting malignant progression .
Cardiovascular Protection
Research indicates that Ophiopogonin B possesses cardiovascular protective properties. It has been found to improve cardiac function in doxorubicin-induced chronic heart failure in rats, linked to increased blood pressure values and decreased left ventricular function markers .
Immunomodulation
Ophiopogonin B plays a role in immunomodulation. It sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein, enhancing tumor cell death in TRAIL-resistant lung cancer cells .
Anti-Diabetic Effects
The compound has been associated with anti-diabetic activities. It inhibits the expression of inflammatory cytokines and proteins involved in diabetes, suggesting a potential role in managing this condition .
Anti-Inflammatory Response
Ophiopogonin B exhibits anti-inflammatory activities. It significantly downregulates the expression of interleukin (IL)-6 and IL-8, which are enhanced by senescent normal human dermal fibroblasts, indicating its potential in treating chronic inflammation .
Antioxidant Activity
While specific studies on Ophiopogonin B’s antioxidant activity are limited, its parent herb Ophiopogon japonicus is known for its antioxidant properties. Ophiopogonin B’s role in inducing ROS-dependent apoptosis suggests it may also contribute to the herb’s overall antioxidant effects .
Anti-Cancer Resistance
Ophiopogonin B has been verified to alleviate cisplatin resistance in lung cancer cells, suggesting its use in overcoming drug resistance in cancer therapy .
Neuroprotective Potential
Although direct studies on Ophiopogonin B’s neuroprotective effects are not available in the current search, related compounds from Ophiopogon japonicus have been studied for their neuroprotective properties, hinting at possible applications for Ophiopogonin B in this area as well .
Mechanism of Action
Target of Action
Ophiopogonin B (OP-B) is a bioactive component extracted from Radix Ophiopogon japonicus, a traditional Chinese medicine . The primary targets of Ophiopogonin B include Protein Tyrosine Phosphatase 1B (PTP1B) and Aurora Kinase A (AURKA) . PTP1B is a negative regulator of insulin signaling and is implicated in the regulation of the PI3K/AKT and AMPK signaling pathways . AURKA is a serine/threonine kinase that plays a crucial role in cell division .
Mode of Action
Ophiopogonin B interacts with its targets to exert its effects. It inhibits the expression of PTP1B, thereby inactivating the PI3K/AKT pathway and activating the AMPK pathway . This leads to the suppression of cell proliferation, migration, invasion, and angiogenesis, and promotes apoptosis of cancer cells . Ophiopogonin B also upregulates AURKA, leading to the induction of ferroptosis in non-small cell lung cancer (NSCLC) cells .
Biochemical Pathways
Ophiopogonin B affects several biochemical pathways. It regulates the PI3K/AKT and AMPK signaling pathways through its interaction with PTP1B . It also influences the ferroptosis-related pathways through its interaction with AURKA . Other pathways affected by Ophiopogonin B include glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism .
Pharmacokinetics
It is known that ophiopogonin b is a bioactive component of radix ophiopogon japonicus, which has been used in traditional chinese medicine for thousands of years . More research is needed to fully understand the ADME properties of Ophiopogonin B.
Result of Action
Ophiopogonin B has been shown to have potent antiproliferative effects on various cancer cells. It induces apoptosis, mitotic catastrophe, and autophagy in NSCLC cells . It also suppresses cell proliferation, migration, invasion, and angiogenesis, and promotes apoptosis of hepatocellular carcinoma cells . In addition, Ophiopogonin B has been reported to induce ferroptosis in NSCLC cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18+,19+,20-,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGURJWJHWYCIQ-AKYREZHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiopogonin B | |
CAS RN |
38971-41-4 | |
| Record name | Ophiopogonin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38971-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ophiopogonin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038971414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPHIOPOGONIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18059B04U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



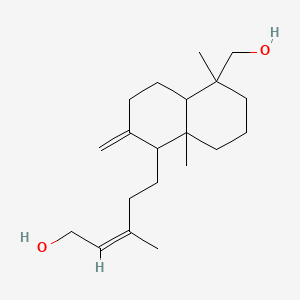
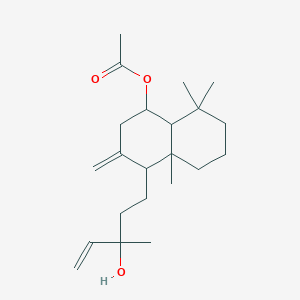
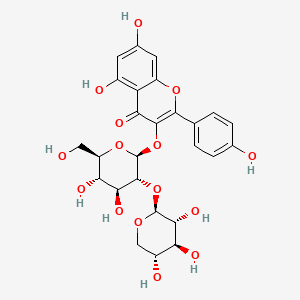


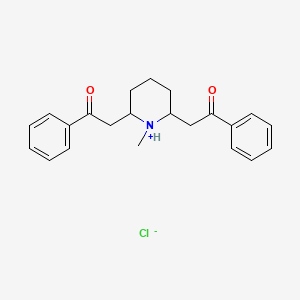
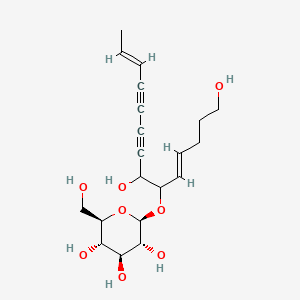
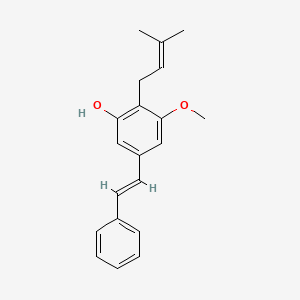
![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)
